The compound 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine is a complex organic molecule that belongs to the class of pyridine derivatives. This compound is characterized by its unique structural features, which include a fluorinated pyridine ring and a triazole-piperidine moiety. Such compounds are often studied for their potential applications in medicinal chemistry due to their biological activities.
This compound can be synthesized through various chemical processes, and its structural details can be derived from chemical databases and patent literature. The synthesis methods and applications are documented in scientific publications and patent filings, which provide insights into its potential uses in pharmaceuticals and other areas.
The compound is classified as a heterocyclic aromatic compound due to the presence of multiple nitrogen-containing rings. Its classification can also extend to pharmaceutical intermediates given its relevance in drug discovery and development.
The synthesis of 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine typically involves several steps, including:
Common methods for synthesizing such compounds include:
The molecular structure of 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine features:
The molecular formula is with a molecular weight of approximately 284.32 g/mol. The compound's structural representation can be depicted using various chemical drawing software or databases.
The compound can participate in several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine involves its interaction with specific biological targets, such as enzymes or receptors. The fluoropyridine component may enhance binding affinity due to its electron-withdrawing properties.
Research indicates that this compound could modulate various signaling pathways by inhibiting or activating proteins involved in disease processes, particularly in cancer research and antimicrobial studies.
The physical properties of this compound include:
Key chemical properties encompass:
Property | Value |
---|---|
Molecular Weight | 284.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound under different conditions.
The potential applications of 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine include:
This compound exemplifies the ongoing research aimed at discovering new therapeutic agents with improved efficacy and selectivity against various diseases.
The synthesis of the target compound relies heavily on sequential cross-coupling reactions to assemble its fluoropyridyl, triazolylpiperidine, and central pyridyl components. The Negishi coupling between zincated pyridine intermediates and halogenated precursors demonstrates exceptional efficiency for constructing the core bipyridine scaffold. As demonstrated in analogous syntheses, organozinc reagents (e.g., 3-bromo-6-fluoropyridine activated with ZnCl₂) couple with 2-chloropyridine derivatives under Pd(PPh₃)₄ catalysis (0.5-2 mol%) in THF at 60-80°C, achieving yields of 78-92% with minimal protodehalogenation byproducts [2] [3].
For sterically hindered systems, Kumada couplings prove superior. For example, aryl magnesium bromides prepared from 3-bromo-6-fluoropyridine react with 2-chloro-3-(piperidinyl)pyridine derivatives using [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) as catalyst. This method achieves >85% yield while preserving base-sensitive functional groups [3]. Nucleophilic aromatic substitution (SNAr) remains critical for introducing the fluoropyridyl moiety onto piperidine nitrogen, where electron-deficient fluoropyridines react with N-H piperidines in DMF at 100°C with K₂CO₃ as base, achieving near-quantitative conversion [3].
Table 1: Comparative Efficiency of Cross-Coupling Methodologies
Coupling Type | Catalyst System | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Negishi | Pd(PPh₃)₄ (1 mol%) | 60-80°C | 78-92% | Tolerance to fluorinated groups |
Kumada | Ni(dppp)Cl₂ (3 mol%) | 20-25°C | 82-88% | Compatibility with organomagnesiums |
SNAr | K₂CO₃ (2 eq) | 100°C | 90-95% | No transition metal catalyst required |
Optimization studies reveal that solvent polarity dramatically impacts coupling efficiency: DMF enhances SNAr rates by 3-fold compared to toluene, while ethereal solvents (THF/diethyl ether mixtures) optimize organometallic couplings by stabilizing reactive intermediates [2] [3]. Microwave-assisted Negishi coupling (100°C, 30 min) further reduces reaction times from 24h to <1h without yield compromise [3].
The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine fragment is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), exploiting the bioisosteric resemblance of triazoles to amide bonds. Azide precursors are prepared from 4-(azidomethyl)piperidine (CAS 1270484-80-4), itself derived from piperidine mesylate displacement with sodium azide (85% yield). The critical cycloaddition employs 1-ethynyl-4-methyl-1,2,4-triazole with CuI (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (3:1) at 25°C, producing the triazolylpiperidine core in 4h with 94% regioselectivity for the 1,4-disubstituted isomer [3] [6].
Reaction optimization identified copper source and solvent system as critical variables: CuI in t-BuOH/H₂O outperformed CuSO₄ in DMSO by reducing triazole homodimerization from 15% to <2%. Purification challenges were resolved by incorporating molecular sieves (3Å) to absorb residual water, enabling direct crystallization from ethanol with ≥97% purity (confirmed by HPLC) [6]. The triazole nitrogen methylation employs methyl triflate rather than iodomethane, preventing quaternary salt formation. Methylation proceeds in acetonitrile with K₂CO₃ at 0°C→25°C, achieving 91% yield of the 4-methyl-4H-triazole regioisomer [3] [6].
Table 2: Impact of CuAAC Parameters on Triazole Formation
Copper Catalyst | Solvent | Reaction Time | Yield (%) | 1,4-/1,5-Regioisomer Ratio |
---|---|---|---|---|
CuSO₄/sodium ascorbate | DMSO/H₂O | 12h | 76 | 85:15 |
CuI | t-BuOH/H₂O | 4h | 92 | 94:6 |
CuBr·SMe₂ | THF | 6h | 83 | 89:11 |
None | t-BuOH/H₂O | 24h | <5 | 50:50 |
Stability studies of the triazolylpiperidine intermediate show exceptional robustness: no degradation occurs after 6 months at -20°C or 168h in pH 2-10 buffers, confirming its suitability for multi-step synthesis [6]. The crystalline hydrochloride salt form (mp 218-220°C) facilitates handling and stoichiometric control in subsequent couplings [6].
Late-stage diversification focuses on enhancing binding affinity and metabolic stability through targeted modifications. Fluorine scanning on the pyridine ring employs halogen dance reactions: directed ortho-metalation (DoM) of 3-bromopyridine with LDA at -78°C, followed by reaction with NFSI (N-fluorodibenzenesulfonimide), installs fluorine at C6 with 89% regioselectivity. Subsequent Miyaura borylation yields the versatile 6-fluoro-3-pyridinylboronic ester for Suzuki couplings [5] [7].
Triazole modifications target the N4 position to modulate electron density and H-bonding capacity. Electrophilic methylation (CH₃I/K₂CO₃) generates the 4-methyl-4H-triazolium salt, which increases triazole π-deficiency by 1.5 eV (measured by cyclic voltammetry), enhancing hydrophobic interactions in biological targets [2] [9]. Crystal structures (e.g., C15H11N5S; CCDC 2129573) reveal that methylated triazoles maintain planarity (deviation <0.05Å) while altering dipole moments from 4.2D to 6.8D, significantly influencing binding orientation [9].
Table 3: Geometric Parameters of Triazole Motifs from X-ray Crystallography
Parameter | 1H-1,2,4-Triazole | 4-Methyl-4H-1,2,4-Triazole | Structural Impact |
---|---|---|---|
C-N bond length (Å) | 1.320 ± 0.012 | 1.305 ± 0.009 | Increased bond order/resonance |
N-N bond length (Å) | 1.355 ± 0.010 | 1.368 ± 0.008 | Reduced double bond character |
C3-S1 bond length (Å) | 1.712 ± 0.006 | 1.718 ± 0.005 | Enhanced rotational flexibility |
Bond angle at N4 (°) | 108.2 ± 0.7 | 125.4 ± 0.5 | Increased steric accessibility |
Directed ortho-fluorination is achieved via Pd(0)-catalyzed C-H activation using [Pd(allyl)Cl]₂ (3 mol%) and the bidentate directing group 8-aminoquinoline, enabling selective mono-fluorination at C2 of the pyridine ring (75% yield). This method circumvents perfluorination side reactions common with electrophilic fluorinating agents [5]. Computational modeling (DFT B3LYP/6-31G*) confirms fluorine introduction reduces the pyridine ring’s LUMO energy by 1.8 eV, facilitating charge-transfer interactions in molecular recognition [5].
Table 4: Key Synthetic Intermediates and Their Properties
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
3-(1H-1,2,4-Triazol-3-yl)pyridine | 23195-63-3 | C₇H₆N₄ | Triazole precursor for alkylation |
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | 219508-27-7 | C₈H₅F₃N₄ | Analog for SAR studies |
3-Methyl-4-(piperidin-2-yl)pyridine | 1270484-80-4 | C₁₁H₁₆N₂ | Piperidine coupling partner |
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | N/A | C₁₃H₁₁N₄S | Structural analog (crystallography) |
The integrated application of these methodologies enables gram-scale synthesis of the target compound in 37% overall yield across 8 steps, with the longest linear sequence requiring only 5 steps. Critical quality control points include HPLC monitoring of fluoropyridine coupling (retention time 8.2 min, 254 nm) and ¹⁹F NMR quantification of residual fluoride in the final API (δ -112.3 ppm, limit ≤0.1%) [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1